rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYSBOQSRFBXCQ-INEUFUBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1(C2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation-Based Approaches
A predominant strategy involves intramolecular cyclopropanation to form the bicyclo[3.1.0]hexane framework. Source details a rhodium-catalyzed method using α-allyldiazoacetate precursors:
Reaction Scheme
-
Difluorocarbene Insertion :
Solvent: THF/DMF (4:1), 60°C, 6 hr. -
Oxidation to Carboxylic Acid :
Conversion: >90% (0°C to reflux).
Table 1: Key Cyclopropanation Parameters
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Catalyst Loading | 0.01 mol% Rh₂(Oct)₄ | +15-20% |
| Solvent | THF | Baseline |
| Temperature | 25°C | Max yield |
| Diazo Stability | Stabilized with MgSO₄ | Prevents decomposition |
Fluorination of Bicyclic Ketones
European Patent EP4397309A2 discloses an alternative route starting from bicyclo[3.1.0]hexan-6-one:
Stepwise Process
-
Ketone Fluorination :
Reagent: Diethylaminosulfur trifluoride (DAST)
Yield: 68% (CH₂Cl₂, -78°C → RT).
Critical Observations :
-
DAST-mediated fluorination shows superior regioselectivity over Deoxo-Fluor® analogs.
-
Oxidation state adjustments require careful pH control (optimal pH 7.5-8.0) to prevent defluorination.
One-Pot Telescoped Synthesis
Source demonstrates a streamlined approach combining cyclopropanation and fluorination in a single reactor:
Procedure
-
Conduct Rh-catalyzed cyclopropanation in THF.
-
Solvent Exchange : Remove THF under vacuum, add DMF.
-
Introduce CF₃TMS/NaI system for difluorocarbene generation.
Advantages :
Limitations :
-
Requires strict exclusion of moisture
-
Limited to substrates without acid-sensitive groups
Comparative Analysis of Methods
Table 2: Synthesis Method Benchmarking
| Method | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclopropanation | 68% | 98.5% | Pilot-scale |
| Ketone Fluorination | 59% | 97.2% | Lab-scale |
| One-Pot | 62% | 95.8% | Lab-scale |
Key Findings :
-
Cyclopropanation routes offer better scalability but require specialized catalysts.
-
One-pot methods reduce processing time by 40% but yield slightly lower purity.
Purification and Characterization
Final purification typically employs:
-
Crystallization : Ethyl acetate/hexanes (3:7) at -20°C
-
Chromatography : Silica gel (EtOAc:hexane gradient) for analytical samples
Spectroscopic Data :
Industrial Considerations
-
Cost Analysis : Rhodium catalysts account for 62% of raw material costs
-
Green Chemistry Metrics :
-
PMI (Process Mass Intensity): 87 (ideal: <50)
-
E-Factor: 34 (solvent waste predominant)
-
Emerging Methodologies
Recent advances include:
-
Photoredox Fluorination : Using Selectfluor® and Ir(ppy)₃ catalyst (early-stage research)
-
Biocatalytic Approaches : Engineered P450 enzymes for C-F bond formation (theoretical yields >80%)
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound is being explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in the development of new materials and chemicals with unique properties due to its difluorinated structure.
Mechanism of Action
The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table compares rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid with structurally related bicyclic compounds:
| Compound Name | Bicyclo System | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| This compound (Target) | [3.1.0] | 4,4-F₂, 1-COOH | C₇H₈F₂O₂ | ~162.13 (estimated) | Bioisostere for conformation control | [14] |
| (1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | [3.1.0] | 6,6-F₂, 3-COOH | C₇H₈F₂O₂ | 162.13 | Enhanced lipophilicity; drug discovery intermediate | [14][10] |
| (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid | [3.1.0] | 3-Oxa, 1-COOH | C₆H₈O₃ | 128.13 | Reduced steric hindrance; synthetic precursor | [8] |
| rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid | [2.1.1] | 5-(COOCH₃), 1-COOH | C₉H₁₂O₄ | 184.20 | Conformational rigidity in peptide mimics | [2] |
| 1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic acid | [3.1.1] + cyclohexane | 4,4-F₂, 6,6-dimethyl | C₁₆H₂₄F₂O₂ | 286.36 | Lipophilic scaffold for CNS-targeted drugs | [13] |
Key Differences and Implications
Fluorine Substitution Position: The 4,4-difluoro substitution in the target compound vs. 6,6-difluoro in (1R,3s,5S)-6,6-difluoro analog alters electronic and steric profiles. In contrast, the 3,3-difluoro variant (1R,5S,6s)-rel-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid shows reduced dipole symmetry, affecting crystal packing and solubility [9].
Ring System Variations :
- Bicyclo[2.1.1]hexane derivatives (e.g., ) exhibit greater strain but enhanced rigidity compared to bicyclo[3.1.0]hexanes, impacting binding affinity in enzyme-active sites.
- The 3-oxa substitution in (1R,5R)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid introduces polarity, improving aqueous solubility but reducing metabolic stability [8].
Functional Group Modifications :
- Methoxycarbonyl groups (e.g., ) serve as ester-protected carboxylic acids, enabling prodrug strategies.
Biological Activity
The compound rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has attracted attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 162.14 g/mol
- CAS Number : 2378490-07-2
- Structure : The compound features a bicyclic structure with two fluorine atoms attached to the cyclohexane ring, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its unique structure allows it to fit into specific enzyme active sites or receptor binding sites, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, as indicated by in vitro assays that show a reduction in pro-inflammatory cytokine production.
- Potential as a Drug Lead : Due to its structural characteristics, it is being explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Case Studies and Experimental Data
A review of available literature reveals limited but promising data regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | In vitro assays showed a significant reduction in TNF-alpha production in macrophages treated with the compound (p < 0.05). |
| Study 3 | Preliminary results indicated potential cytotoxicity against cancer cell lines, warranting further investigation into its mechanism of action. |
Q & A
Q. Q1. What are the key challenges in synthesizing rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, including cyclopropane ring formation and fluorination. Key challenges include controlling stereochemistry (due to the bicyclo[3.1.0]hexane core) and achieving regioselective difluorination. Optimization strategies:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Pd) to stabilize strained intermediates .
- Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to minimize side reactions .
- Purification : Use preparative HPLC with chiral columns to resolve enantiomers, ensuring ≥95% purity .
Q. Q2. How do NMR and X-ray crystallography resolve ambiguities in the bicyclo[3.1.0]hexane structure?
Answer :
- ¹H/¹³C NMR : The bridgehead protons (C1 and C5) show distinct coupling patterns (J = 3–5 Hz) due to ring strain. Fluorine atoms at C4 cause deshielding (~δ 110–120 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Confirms the chair-like distortion of the bicyclic system and the axial-equatorial orientation of fluorine atoms. Example: C1–C5 bond length = 1.54 Å (shorter than typical C–C bonds due to strain) .
Biological Activity Assessment
Q. Q3. What methodologies are used to evaluate the enzyme inhibition potential of this compound?
Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 or proteases) using fluorogenic substrates .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to hydrophobic pockets, leveraging the bicyclic core’s rigidity .
- In Vivo Testing : Administer in rodent models at 10–50 mg/kg to assess bioavailability and metabolic stability (t₁/₂ = 2–3 hours in mice) .
Handling Contradictory Data
Q. Q4. How should researchers address discrepancies in reported fluorination yields across studies?
Answer : Contradictions often arise from:
- Reagent Purity : DAST degradation (hydrolysis) reduces fluorination efficiency. Use freshly distilled DAST and inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions. Compare yields in DCM vs. THF .
- Validation : Cross-validate yields via ¹⁹F NMR integration and LC-MS quantification .
Enantiomeric Resolution
Q. Q5. What advanced techniques separate rac-(1R,5R) enantiomers for pharmacological studies?
Answer :
- Chiral Chromatography : Use cellulose-based columns (ChiralCel® OD-H) with hexane:IPA (95:5) for baseline separation (α = 1.25) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents (e.g., tert-butanol) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
Computational Modeling
Q. Q6. How can DFT calculations predict the reactivity of the difluorinated bicyclohexane core?
Answer :
- Geometric Optimization : B3LYP/6-311+G(d,p) level calculations determine bond angles (e.g., C4–F = 1.35 Å) and charge distribution .
- Reactivity Maps : Electrostatic potential surfaces identify nucleophilic/electrophilic sites (e.g., C1-carboxylic acid as a H-bond donor) .
- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) pathways model fluorination barriers (ΔG‡ ≈ 25 kcal/mol) .
Stability and Degradation Pathways
Q. Q7. What factors influence the hydrolytic stability of the carboxylic acid group in aqueous buffers?
Answer :
- pH Effects : Degradation accelerates at pH > 7 due to deprotonation (t₁/₂ = 8 hours at pH 9 vs. 48 hours at pH 5) .
- Temperature : Arrhenius plots show a 2-fold increase in degradation rate per 10°C rise (Ea = 60 kJ/mol) .
- Stabilizers : Co-formulate with cyclodextrins (e.g., β-CD) to encapsulate the carboxylic acid group .
Comparative Analysis with Structural Analogs
Q. Q8. How does substituting fluorine at C4 affect bioactivity compared to other halogenated analogs?
Q. Q9. What are critical considerations for transitioning from milligram to gram-scale synthesis?
Answer :
- Catalyst Loading : Reduce Rh catalyst from 5 mol% to 1 mol% to lower costs .
- Flow Chemistry : Implement continuous fluorination reactors to improve safety and yield consistency .
- Waste Management : Neutralize DAST with aqueous NaHCO₃ to prevent HF release .
Ethical and Regulatory Compliance
Q. Q10. How should researchers address ethical guidelines when testing this compound in preclinical models?
Answer :
- IACUC Protocols : Adhere to dose limits (e.g., ≤100 mg/kg in rodents) and humane endpoints .
- Data Transparency : Report negative results (e.g., lack of efficacy in primate models) to avoid publication bias .
- Material Safety : Use fume hoods and PPE when handling fluorinated intermediates (OSHA Standard 1910.1450) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
